molecular formula C21H24ClN3O3S2 B2738714 4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide CAS No. 851804-15-4

4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2738714
CAS No.: 851804-15-4
M. Wt: 466.01
InChI Key: IWEZRQKWNFJUNB-UHFFFAOYSA-N
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Description

4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24ClN3O3S2 and its molecular weight is 466.01. The purity is usually 95%.
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Biological Activity

The compound 4-(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Imidazole ring : A five-membered ring containing two nitrogen atoms.
  • Sulfonamide group : Known for its antibacterial properties.
  • Chlorobenzyl moiety : Contributes to the lipophilicity and biological interactions.

Its molecular formula is C19H22ClN3O2SC_{19}H_{22}ClN_{3}O_{2}S, with a molecular weight of approximately 385.91 g/mol.

Research indicates that compounds containing imidazole and sulfonamide functionalities often exhibit diverse biological activities, including:

  • Inhibition of enzyme activity : Particularly in pathways related to cancer proliferation.
  • Antimicrobial properties : By interfering with bacterial folate synthesis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy in inhibiting the growth of various cancer cell lines, including colorectal cancer cells like SW480 and HCT116. The compound's mechanism includes:

  • Inhibition of β-catenin signaling : This pathway is crucial for cancer cell proliferation. The compound was found to significantly reduce Wnt-dependent transcription, leading to decreased cell viability .

Antimicrobial Effects

The sulfonamide portion of the compound may contribute to antimicrobial activity by mimicking para-aminobenzoic acid (PABA), thus inhibiting bacterial growth. This activity has been supported by various studies demonstrating the effectiveness of similar sulfonamide derivatives against a range of bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerSW480 (colorectal cancer)2.0
AnticancerHCT116 (colorectal cancer)0.12
AntimicrobialVarious bacterial strainsVaries

Case Study: Colorectal Cancer Inhibition

In a study investigating new sulfonamide derivatives, the compound demonstrated significant inhibition of cell proliferation in xenograft models. The expression levels of Ki67, a marker for cell proliferation, were notably reduced in treated groups compared to controls. This suggests that the compound not only inhibits cancer cell growth but may also induce apoptosis through modulation of key signaling pathways associated with tumorigenesis .

Properties

IUPAC Name

4-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S2/c1-3-24(4-2)30(27,28)18-11-9-16(10-12-18)20(26)25-14-13-23-21(25)29-15-17-7-5-6-8-19(17)22/h5-12H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEZRQKWNFJUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.